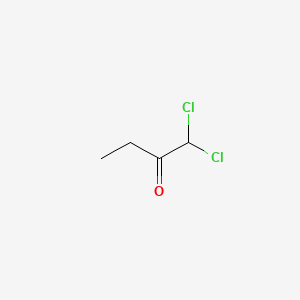
2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.
準備方法
The synthesis of 2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide typically involves the reaction of 2-chloroacetamide with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring . Industrial production methods often employ eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to ensure high yields and purity .
化学反応の分析
2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The tetrazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium azide, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biochemistry: It is employed in the synthesis of DNA and RNA analogs for biochemical research.
作用機序
The mechanism of action of 2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .
類似化合物との比較
2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide can be compared with other tetrazole derivatives, such as:
4-amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide: This compound also contains a tetrazole ring and exhibits similar chemical reactivity but has different biological applications.
Losartan Potassium: A well-known tetrazole derivative used as an antihypertensive agent.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
特性
CAS番号 |
6399-47-9 |
|---|---|
分子式 |
C3H4ClN5O |
分子量 |
161.55 g/mol |
IUPAC名 |
2-chloro-N-(2H-tetrazol-5-yl)acetamide |
InChI |
InChI=1S/C3H4ClN5O/c4-1-2(10)5-3-6-8-9-7-3/h1H2,(H2,5,6,7,8,9,10) |
InChIキー |
HAZFRPCINVUQFY-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)NC1=NNN=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5,6-Difluoro-2-(2-methoxyphenyl)-1H-benzo[D]imidazole](/img/structure/B8770922.png)







